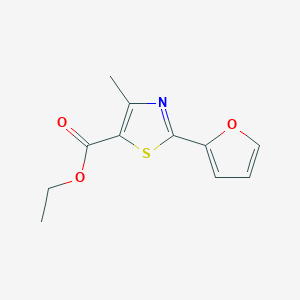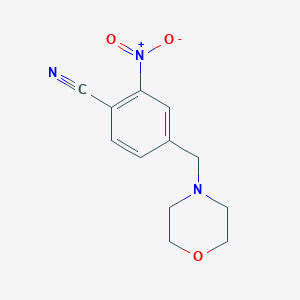
4-(Morpholin-4-ylmethyl)-2-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Morpholin-4-ylmethyl)-2-nitrobenzonitrile is an organic compound that features a morpholine ring attached to a benzene ring substituted with a nitro group and a nitrile group
Métodos De Preparación
The synthesis of 4-(Morpholin-4-ylmethyl)-2-nitrobenzonitrile typically involves a multi-step process. One common method includes the reaction of 4-chloromethyl-2-nitrobenzonitrile with morpholine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
4-(Morpholin-4-ylmethyl)-2-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation: The morpholine ring can be oxidized under specific conditions to form N-oxides.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(Morpholin-4-ylmethyl)-2-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-(Morpholin-4-ylmethyl)-2-nitrobenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitro group and nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable scaffold in drug design .
Comparación Con Compuestos Similares
Similar compounds include:
3-(Morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione: This compound also features a morpholine ring and is used in similar applications.
5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has shown antinociceptive effects in animal models.
4-(Morpholin-4-ylmethyl)-2-nitrobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group, nitrile group, and morpholine ring makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C12H13N3O3 |
|---|---|
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
4-(morpholin-4-ylmethyl)-2-nitrobenzonitrile |
InChI |
InChI=1S/C12H13N3O3/c13-8-11-2-1-10(7-12(11)15(16)17)9-14-3-5-18-6-4-14/h1-2,7H,3-6,9H2 |
Clave InChI |
NPUDCMRCXCUAAV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2=CC(=C(C=C2)C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-2-[1-(3-chloropyridin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13872826.png)
![Imidazo[1,2-a]pyridine-2-carboxamide,5-methyl-n-phenyl-](/img/structure/B13872832.png)
![tert-butyl N-[2-amino-2-(3-nitrophenyl)ethyl]-N-methylcarbamate](/img/structure/B13872837.png)
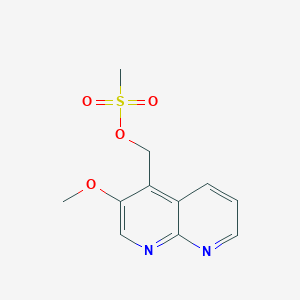
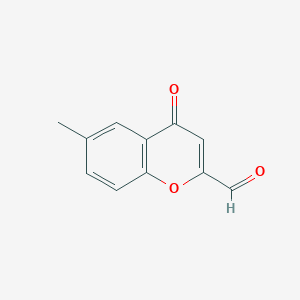
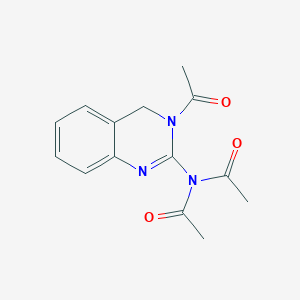
![[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol](/img/structure/B13872863.png)
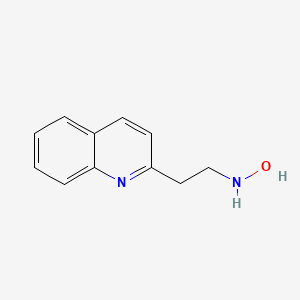
![3-(2-Bromoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B13872874.png)
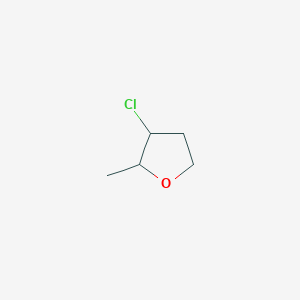
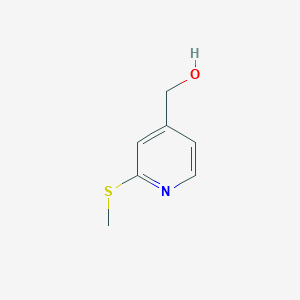
![4-[(4-Methyltriazol-1-yl)methyl]piperidine](/img/structure/B13872893.png)
![4-chloro-2-ethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13872894.png)
